Cangrelor Impurity 8

Descripción

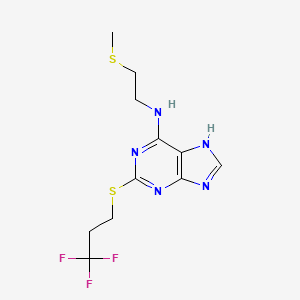

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-methylsulfanylethyl)-2-(3,3,3-trifluoropropylsulfanyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N5S2/c1-20-5-3-15-8-7-9(17-6-16-7)19-10(18-8)21-4-2-11(12,13)14/h6H,2-5H2,1H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDPACLVBHNENT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1830294-25-1 | |

| Record name | 9H-Purin-6-amine, N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1830294251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-PURIN-6-AMINE, N-(2-(METHYLTHIO)ETHYL)-2-((3,3,3-TRIFLUOROPROPYL)THIO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6RMF8XHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of the Origin and Formation Mechanisms of Cangrelor Impurity 8

Structural Relationship of Cangrelor (B105443) Impurity 8 to Cangrelor

Cangrelor Impurity 8 is a degradation product of Cangrelor, differing by a single oxidation event on one of its sulfur atoms. researchgate.netsynzeal.com The core molecular structure remains otherwise intact, classifying it as a closely related substance.

Identification of the Oxidized Moiety in this compound

The chemical name of this compound is N-(2-(methylsulfinyl)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine. synzeal.comcleanchemlab.com A comparison with the structure of Cangrelor, which contains an N-(2-(methylthio)ethyl) group, reveals the site of oxidation. wikipedia.org The thioether moiety in the side chain attached to the C6 position of the purine (B94841) ring is oxidized to a sulfoxide (B87167). This specific transformation from a thioether to a sulfoxide accounts for the difference between Cangrelor and this compound. synzeal.comcleanchemlab.com A related oxidized impurity, designated "Impurity C," is also described as a sulfoxide form of Cangrelor. google.com

Table 1: Structural Comparison of Cangrelor and this compound

| Compound | Relevant Moiety | Chemical Name of Moiety |

|---|---|---|

| Cangrelor | -S-CH₃ | methylthio |

| This compound | -S(O)-CH₃ | methylsulfinyl (Sulfoxide) |

Oxidative Degradation Pathways Leading to this compound Formation

The formation of this compound is a direct result of the oxidative degradation of Cangrelor. researchgate.net The thioether group present in the Cangrelor molecule is susceptible to oxidation, a common degradation pathway for many pharmaceutical compounds. nih.govresearchgate.net

Mechanism of Thioether Oxidation to Sulfoxide in Pharmaceutical Compounds

The oxidation of a thioether to a sulfoxide is a well-understood chemical transformation. nih.govresearchgate.net The general mechanism involves the nucleophilic attack of the sulfur atom in the thioether group on an oxygen atom from an oxidizing agent, such as hydrogen peroxide (H₂O₂). nih.gov This reaction converts the non-polar thioether into a more polar sulfoxide. nih.gov Further oxidation can lead to the formation of a sulfone, although the conversion to sulfoxide is often the primary step. nih.govresearchgate.net The sensitivity of the thioether to oxidation is dependent on the nucleophilicity of the sulfur atom, which can be influenced by the surrounding molecular structure. nih.gov

Influence of Oxidizing Agents and Environmental Factors on Formation Kinetics

Several factors can influence the rate at which this compound is formed. The presence of oxidizing agents is a primary driver. Studies on thioether-containing compounds show that oxidants like hydrogen peroxide and hypochlorite (B82951) can facilitate the conversion to sulfoxides. acs.orgnih.gov The reaction kinetics can be significantly different depending on the specific oxidant; for instance, hypochlorite can oxidize thioethers at much faster rates than hydrogen peroxide under similar near-physiological conditions. acs.orgnih.gov

Environmental factors also play a critical role. For example, light can mediate the oxidation of the sulfide (B99878) in Cangrelor to form a sulfoxide impurity. google.com

Table 2: Factors Influencing Thioether Oxidation

| Factor | Influence on Oxidation Rate | Source |

|---|---|---|

| Presence of Oxidizing Agents (e.g., H₂O₂, NaOCl) | Initiates and accelerates the oxidation process. | acs.orgnih.gov |

| Type of Oxidant | Reaction rates vary significantly (e.g., Hypochlorite is often faster than H₂O₂). | acs.orgnih.gov |

| Light Exposure | Can mediate and promote the oxidation reaction. | google.com |

| pH | Can affect the stability of the parent compound and the rate of degradation. | google.com |

Stress Degradation Studies and Isolation of this compound

Forced degradation, or stress testing, is a critical component of pharmaceutical development mandated by ICH guidelines to establish the intrinsic stability of a drug substance. researchgate.nettandfonline.com In these studies, the drug is subjected to more severe conditions than those used for accelerated stability testing, including acidic, basic, oxidative, photolytic, and thermal stress. researchgate.netresearchgate.net

Studies on Cangrelor have shown that the drug substance is particularly sensitive to oxidative, acidic, and basic conditions, while remaining stable under thermal and photolytic stress. researchgate.netnih.gov These stress conditions lead to the formation of several degradation products, including oxidized impurities. researchgate.net The characterization of these degradants is performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/QTOF/MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Such studies are essential for identifying, isolating, and characterizing impurities like this compound, which provides critical information for quality control and process improvement. researchgate.netnih.gov

Table 3: Summary of Cangrelor Stability under Stress Conditions

| Stress Condition | Stability of Cangrelor |

|---|---|

| Oxidative | Sensitive/Degradation Observed |

| Acidic Hydrolysis | Sensitive/Degradation Observed |

| Basic Hydrolysis | Sensitive/Degradation Observed |

| Thermal | Stable |

| Photolytic | Stable |

Process-Related Formation Pathways of this compound

Beyond degradation upon storage or exposure to environmental factors, impurities can also be generated during the synthesis and compounding processes of a drug product. google.com The synthesis of a complex molecule like Cangrelor involves multiple steps, and impurities can arise from starting materials, intermediates, or side reactions. wikipedia.orgresearchgate.netthieme-connect.com Research into the synthesis of key intermediates of Cangrelor, such as 2-Thioadenosine (B194474) monohydrate, highlights the importance of understanding and controlling the formation of process-related impurities to ensure the quality of the final active pharmaceutical ingredient (API). researchgate.netthieme-connect.com

The development of robust manufacturing and compounding processes that minimize the generation of all impurities, including oxidative ones like this compound, is essential for ensuring the stability, shelf-life, and quality of the final pharmaceutical formulation. google.comepo.org

Table of Mentioned Compounds

Investigation of Synthetic Route Intermediates and Byproducts Contributing to Impurity 8

The formation of Impurity 8 is linked to the reaction of an intermediate compound, referred to as compound 5 in the synthetic process, with carbon disulfide. A study into the synthesis of 2-thioadenosine monohydrate identified four significant process-related impurities, designated as impurities 6, 7, 8, and 9. researchgate.netthieme-connect.com These impurities are formed during the ring-closure step to create the target intermediate. The investigation into the source of these impurities revealed that Impurity 8, along with others, originates from specific side reactions occurring during the synthesis. researchgate.net The characterization of these byproducts is essential for developing control strategies to minimize their presence in the final active pharmaceutical ingredient (API). thieme-connect.com

Impact of Reaction Conditions on Impurity Profile

The formation of process-related impurities is highly sensitive to the specific conditions under which a chemical reaction is conducted. Key parameters such as temperature, reaction time, and reagent concentration can significantly influence the impurity profile of the resulting product.

In the case of the synthesis of the 2-thioadenosine monohydrate intermediate for Cangrelor, research has shown that reaction time directly impacts the levels of process-related impurities, including Impurity 8. researchgate.net An analysis of the reaction over time demonstrated a clear trend in the formation of these byproducts.

Table 1: Influence of Reaction Time on Impurity Levels in the Synthesis of 2-Thioadenosine Monohydrate

| Reaction Time (hours) | Impurity 6 (%) | Impurity 7 (%) | Impurity 8 (%) | Impurity 9 (%) |

|---|---|---|---|---|

| 1 | 0.89 | 0.81 | 0.35 | 0.22 |

| 3 | 0.72 | 0.65 | 0.26 | 0.16 |

| 5 | 0.63 | 0.53 | 0.20 | 0.13 |

This table is based on data from a study on the synthesis and impurity research of 2-thioadenosine monohydrate. researchgate.net

The data indicates that extending the reaction time can lead to a reduction in the percentage of these impurities. researchgate.net This finding is crucial for optimizing the manufacturing process to enhance the purity of the key intermediate, which in turn affects the quality of the final Cangrelor drug substance. Mild reaction conditions are generally preferred to control the formation of byproducts. googleapis.comepo.org

Consideration of Other Potential Impurity Formation Modes in Cangrelor

Beyond process-related impurities arising from the synthetic route, impurities in a drug substance can also be formed through degradation. The stability of the drug molecule under various stress conditions determines the types and quantities of degradation products that may appear during manufacturing, storage, or administration. For Cangrelor, hydrolytic and photo-degradation pathways are potential sources of impurities.

Studies have shown that Cangrelor is susceptible to degradation under acidic, basic, and oxidative conditions. nih.gov Hydrolysis is a primary degradation pathway. google.comgoogleapis.com The main routes of degradation are pH-dependent; hydrolysis of the glycosidic bond to form Impurity D is favored at low pH (1-3), while hydrolysis of the dichloromethylenebisphosphonic acid group to form Impurity A occurs across a wider pH range but decreases as the pH becomes more alkaline. google.comgoogleapis.com

Regarding photo-degradation, there are some conflicting reports. One study indicates that Cangrelor is stable under photolytic stress conditions. nih.govresearchgate.net However, another source identifies Impurity C as an oxidized sulfoxide form of Cangrelor, suggesting that such oxidation can be mediated by light. google.comgoogleapis.com

Differentiation of this compound from Other Identified Impurities

To effectively control the quality of Cangrelor, it is essential to distinguish Impurity 8 from other impurities that have been identified. The primary Cangrelor impurities, often designated as Impurities A, B, C, D, and E, are primarily degradation products resulting from hydrolysis or oxidation. epo.orggoogle.com This contrasts with Impurity 8, which is a process-related impurity from an intermediate synthesis step. researchgate.netthieme-connect.com

Table 2: Differentiation of this compound and Other Major Impurities

| Impurity Name | Origin | Formation Mechanism | Chemical Nature |

|---|---|---|---|

| Impurity 8 | Synthesis Byproduct researchgate.netthieme-connect.com | Side reaction during the synthesis of the 2-thioadenosine monohydrate intermediate. researchgate.netthieme-connect.com | Process-related impurity. researchgate.netthieme-connect.com |

| Impurity A | Degradation Product google.com | Hydrolysis of the dichloromethylenebisphosphonic acid group on Cangrelor. google.comgoogleapis.com | Hydrolytic product. google.com |

| Impurity B | Degradation Product google.com | Formed via the hydrolysis of Cangrelor to Impurity A followed by a reaction with another Cangrelor molecule. google.com | Hydrolytic product. google.com |

| Impurity C | Degradation Product google.com | Oxidation of a sulfide in the Cangrelor molecule to a sulfoxide. google.comgoogleapis.com | Oxidative product. google.com |

| Impurity D | Degradation Product google.com | Hydrolysis of the glycosidic bond on Cangrelor, particularly in acidic conditions. google.comgoogleapis.com | Hydrolytic product. google.com |

| Impurity E | Degradation Product google.com | Co-product of the hydrolysis that forms Impurity A. google.com | Dichloromethylenebisphosphonic acid. google.com |

| DP-1 to DP-6 | Degradation Product nih.gov | Formed under forced degradation conditions (acidic, basic, oxidative). nih.gov | Degradants. nih.gov |

This clear distinction based on origin and formation mechanism is vital for developing targeted analytical methods and implementing appropriate controls throughout the manufacturing process to ensure the purity of the final Cangrelor product.

Advanced Structural Characterization and Elucidation of Cangrelor Impurity 8

Spectroscopic Methodologies for Definitive Identification

The comprehensive characterization of Cangrelor (B105443) Impurity 8 necessitates a multi-faceted analytical approach, integrating data from various spectroscopic techniques. This ensures an unambiguous assignment of its molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of unknown compounds. In the analysis of Cangrelor Impurity 8, HRMS was employed to determine its precise molecular weight and deduce its elemental composition with a high degree of accuracy.

A study on the process-related impurities of a key intermediate in Cangrelor synthesis identified a compound referred to as "impurity 8". researchgate.net HRMS analysis of this impurity revealed a molecular ion peak at an m/z of 314.1049 in the positive-ion mode, corresponding to the protonated molecule [M+H]⁺. researchgate.net This high-resolution measurement allowed for the confident prediction of the molecular formula as C₁₁H₁₅N₅O₄S. researchgate.net The calculated mass for this formula is 313.0485, which aligns closely with the experimental data, confirming the elemental composition of the impurity. researchgate.net

Table 1: HRMS Data for this compound

| Parameter | Observed Value | Deduced Information |

| Ion Mode | Positive | - |

| Molecular Ion Peak [M+H]⁺ (m/z) | 314.1049 | - |

| Calculated Mass | 313.0485 | - |

| Predicted Molecular Formula | C₁₁H₁₅N₅O₄S | - |

Tandem Mass Spectrometry (LC-MS/MS or QTOF-MS/MS) for Fragmentation Analysis

While specific fragmentation data for this particular impurity is not extensively detailed in the available literature, tandem mass spectrometry (LC-MS/MS or QTOF-MS/MS) is a standard method used for the structural elucidation of Cangrelor and its related substances. veeprho.comresearchgate.net This technique involves the isolation of a precursor ion (in this case, the molecular ion of Impurity 8) and its subsequent fragmentation to produce a characteristic pattern of product ions. The analysis of these fragments provides valuable insights into the connectivity of the molecule, helping to piece together its structural puzzle. For instance, the fragmentation patterns can reveal the nature of the purine (B94841) core, the sugar moiety, and the side chains, which is crucial for distinguishing between various potential isomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules, providing detailed information about the chemical environment of individual atoms.

The structure of this compound, as identified in the study by Xiang et al. (2023), was further confirmed using one-dimensional NMR techniques, including ¹H and ¹³C NMR. researchgate.net While the specific chemical shifts and coupling constants are detailed in the supplementary data of the original research, the analysis of these spectra provides a proton and carbon framework of the molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. Given the predicted molecular formula, these spectra would be expected to show signals corresponding to the purine ring, the ribose sugar unit, and the sulfur-containing side chain.

To establish the definitive three-dimensional structure and connectivity of complex molecules like this compound, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range correlations between protons and carbons, which helps to connect the different structural fragments of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule. The application of these techniques is standard practice in the characterization of Cangrelor and its impurities. veeprho.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic structure of a molecule.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the functional groups present in its structure. These would likely include N-H and O-H stretching vibrations, C=N and C=C stretching from the purine ring, and C-O and C-S stretching vibrations. This information, when combined with other spectroscopic data, helps to confirm the presence of key structural motifs. The use of IR spectroscopy has been reported in the analysis of impurities related to Cangrelor synthesis. researchgate.netresearchgate.net

UV-Vis spectroscopy is used to analyze the chromophoric system of the molecule. The purine ring system in Cangrelor and its impurities gives rise to characteristic UV absorption maxima. A study on the determination of related substances in Cangrelor by HPLC utilized UV detection at 242 nm, indicating that this is a region of significant absorbance for these types of compounds. Any structural modification to the purine ring or its substituents would be expected to cause a shift in the absorption maximum, providing further evidence for the structure of the impurity.

Integration of Chromatographic Separation with Spectroscopic Detection for Impurity 8 Characterization

The precise characterization of pharmaceutical impurities, especially those present at trace levels like this compound, relies on the powerful combination of high-performance liquid chromatography (HPLC) for separation and mass spectrometry (MS) for detection and structural analysis. biopharmaspec.comshimadzu.comwaters.com This hyphenated technique, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is the cornerstone for identifying and quantifying such impurities in complex drug matrices. biopharmaspec.com

For the analysis of Cangrelor and its degradation products, a complete degradation study is often performed as per the International Council for Harmonisation (ICH) guidelines. researchgate.net Such studies have demonstrated that Cangrelor is susceptible to degradation under various stress conditions, leading to the formation of multiple impurities. researchgate.net The characterization of these products typically involves advanced techniques like Liquid Chromatography/Quadrupole Time-of-Flight (LC/QTOF) and MS/MS analysis. researchgate.net

The characterization of this compound, identified as a nitrosamine (B1359907) drug substance-related impurity (NDSRI), follows a sophisticated analytical workflow. synzeal.com Nitrosamine impurities are a class of compounds that are of significant concern due to their potential carcinogenic properties. shimadzu.comacs.org Regulatory agencies have established stringent limits on their acceptable levels in pharmaceutical products, demanding highly sensitive analytical methods for their detection. biopharmaspec.comwaters.com

The process begins with the development of a stability-indicating HPLC or Ultra-Performance Liquid Chromatography (UPLC) method. This method must be capable of separating Impurity 8 from the Cangrelor active pharmaceutical ingredient (API), other known impurities, and degradation products. The separation is typically achieved on a reverse-phase column, with careful optimization of the mobile phase composition, gradient, flow rate, and column temperature.

Following chromatographic separation, the eluent is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), often using QTOF or Orbitrap analyzers, is employed to determine the accurate mass of the impurity. biopharmaspec.com This information is crucial for proposing a molecular formula. For this compound, the chemical name is Sodium ((3aS,6aS)-6-(6-((2-(methylthio)ethyl)(nitroso)amino)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-9-yl)-2,2-dioxidotetrahydrofuro[3,4-d] biopharmaspec.comshimadzu.comsigmaaldrich.comdioxaphosphol-4-yl)methyl hydrogen phosphate (B84403). synzeal.com

Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ion and analyze the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule, allowing for the elucidation of its chemical structure. By analyzing the fragmentation pathways, scientists can confirm the presence of the key structural motifs of Cangrelor and identify the specific site of nitrosation.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

| Chromatography System | UPLC/HPLC | High-efficiency separation of impurities from the API. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for separating moderately polar to non-polar compounds. |

| Mobile Phase A | Aqueous buffer with formic acid (e.g., 0.1% Formic Acid in Water) | Provides protons for positive ionization mode and controls pH. |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid | Organic solvent to elute compounds from the reverse-phase column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for best separation efficiency and MS sensitivity. |

| Column Temperature | 30 - 45 °C | Ensures reproducible retention times and peak shapes. |

| Injection Volume | 1 - 5 µL | Small volume to prevent column overloading. |

| Mass Spectrometer | Tandem Quadrupole (TQ) or QTOF HRMS | Provides high sensitivity and selectivity for detection and identification. biopharmaspec.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes polar molecules like Cangrelor and its impurities. |

| Scan Mode | Full Scan and Product Ion Scan (MS/MS) | Full scan for detecting all ions; MS/MS for structural fragmentation. |

For definitive structural confirmation, the impurity can be isolated using preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Techniques such as 1H NMR, 13C NMR, and 2D-NMR would provide unambiguous evidence of the atomic connectivity, confirming the structure elucidated by MS.

Computational Chemistry Approaches for Structural Confirmation and Prediction

Computational chemistry serves as a powerful complementary tool in the structural elucidation of pharmaceutical impurities. Quantum chemical calculations can provide deep insights into the properties of a proposed structure, helping to confirm its identity and predict its behavior. frontiersin.org

In the context of this compound, computational methods, particularly Density Functional Theory (DFT), can be employed to model its three-dimensional structure and predict various properties. Once a putative structure is proposed from MS data, its geometry can be optimized to find the lowest energy conformation.

These computational models can be used to:

Confirm Spectroscopic Data: By calculating theoretical NMR chemical shifts and comparing them with the experimental data obtained from an isolated sample, the proposed structure can be validated with a high degree of confidence.

Predict Reactivity and Formation Pathways: Computational studies are instrumental in understanding the mechanisms of nitrosamine formation. frontiersin.orgmdpi.com By modeling the reaction between the secondary amine precursor (a known Cangrelor-related compound) and a nitrosating agent, chemists can assess the likelihood of Impurity 8 forming under specific manufacturing or storage conditions. mdpi.comefpia.eu These models can evaluate the energy barriers for the reaction, providing a theoretical basis for risk assessment. frontiersin.org

Assess Toxicological Potential: Structure-activity relationship (SAR) models are increasingly used to predict the carcinogenic potency of new or uncharacterized nitrosamines. frontiersin.orgresearchgate.net By comparing the calculated electronic and structural properties of this compound with those of well-studied carcinogenic and non-carcinogenic nitrosamines, a preliminary risk assessment can be performed. frontiersin.org This is part of the Carcinogenic Potency Categorization Approach (CPCA) used by regulatory agencies. waters.com

Table 2: Application of Computational Chemistry in the Study of this compound

| Computational Method | Application | Research Finding/Insight |

| Density Functional Theory (DFT) | Geometry Optimization | Predicts the most stable 3D conformation of the impurity molecule. |

| Time-Dependent DFT (TD-DFT) | Prediction of Spectroscopic Properties | Calculation of theoretical NMR and UV spectra for comparison with experimental data to confirm the structure. |

| Reaction Pathway Modeling | Elucidation of Formation Mechanism | Determines the energetic feasibility and kinetics of the nitrosation reaction, identifying high-risk process steps. efpia.eu |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicological Risk Assessment | Predicts the potential carcinogenicity by comparing its structural features to a database of known carcinogens. frontiersin.orgresearchgate.net |

The integration of these advanced computational approaches with empirical chromatographic and spectroscopic data provides a comprehensive framework for the unambiguous identification, structural elucidation, and risk assessment of this compound, ensuring the quality and safety of the final drug product.

Development and Validation of Analytical Methodologies for Cangrelor Impurity 8

Chromatographic Separation Techniques for Cangrelor (B105443) Impurity 8 Profiling

Chromatographic techniques are fundamental in the separation and analysis of cangrelor and its related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods employed for profiling impurities like Cangrelor Impurity 8, offering high resolution and sensitivity.

The development of a stability-indicating HPLC method is crucial for separating this compound from the active pharmaceutical ingredient (API) and other process-related impurities and degradation products. researchgate.net A typical HPLC system consists of a pump, an injector, a column, a detector, and a data acquisition system.

The choice of stationary phase is critical for achieving effective separation. For the analysis of cangrelor and its impurities, reversed-phase columns are commonly utilized. A C18 (octadecylsilyl) silica (B1680970) gel is a frequently selected stationary phase due to its hydrophobicity, which allows for the retention and separation of a wide range of non-polar and moderately polar compounds. researchgate.netepa.govepo.org The C18 stationary phase provides a good balance of retention and selectivity for the various components in the sample matrix. epo.org In some methods, a C8 column has also been used. The selection between C18 and C8 often depends on the specific impurity profile and the desired retention characteristics.

Detailed research has demonstrated the successful use of a Waters Symmetry C18 column (250 mm × 4.6 mm, 5 µm) for the separation of cangrelor and its related substances. researchgate.netepa.gov Another study utilized a YMC ODS-AQ C18 silica gel filler with a particle size of 20 microns for the purification of Cangrelor tetrasodium (B8768297) salt. epo.org The particle size of the stationary phase material influences both efficiency and backpressure, with smaller particles generally providing higher resolution.

Table 1: Commonly Used HPLC Stationary Phases for Cangrelor Analysis

| Stationary Phase | Column Dimensions | Particle Size | Application |

|---|---|---|---|

| Waters Symmetry C18 | 250 mm x 4.6 mm | 5 µm | Determination of related substances in cangrelor. researchgate.netepa.gov |

| YMC ODS-AQ C18 | - | 20 microns | Purification of Cangrelor tetrasodium salt. epo.org |

The mobile phase composition is a key parameter that is optimized to achieve the desired separation. This involves adjusting the type and concentration of the organic modifier, the pH of the aqueous phase, and the buffer system.

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used in reversed-phase HPLC. researchgate.netgoogle.com The choice and proportion of the organic modifier affect the retention times of the analytes. For the analysis of cangrelor and its impurities, acetonitrile is frequently the organic modifier of choice. researchgate.netepa.gov

pH: The pH of the mobile phase is critical, especially for ionizable compounds like cangrelor and its impurities. A patent for an HPLC detection method for cangrelor intermediate impurities specifies a mobile phase of 0.14% Na₃PO₄ aqueous solution with the pH adjusted to 6. google.com Another method for determining related substances in cangrelor used a 15 mmol·L⁻¹ ammonium (B1175870) phosphate (B84403) sodium perchlorate (B79767) solution adjusted to a pH of 7.0 with phosphoric acid. researchgate.netepa.gov

Buffer Systems: Buffers are used to control the pH of the mobile phase and ensure reproducible retention times. Phosphate buffers are commonly employed in the analysis of cangrelor and its related substances. researchgate.netepa.govgoogle.com

Table 2: Examples of Mobile Phase Compositions for Cangrelor Impurity Analysis

| Aqueous Phase | Organic Modifier | pH | Application |

|---|---|---|---|

| 15 mmol·L⁻¹ ammonium phosphate sodium perchlorate solution | Acetonitrile | 7.0 | Determination of related substances in cangrelor. researchgate.netepa.gov |

| 0.14% Na₃PO₄ aqueous solution | Methanol/Water (1:1 v/v) | 6.0 | HPLC detection of cangrelor intermediate impurities. google.com |

Gradient elution is a technique where the composition of the mobile phase is changed during the chromatographic run. This is particularly useful for analyzing complex samples containing compounds with a wide range of polarities, such as a drug substance and its various impurities. By gradually increasing the strength of the organic solvent in the mobile phase, all compounds can be eluted in a reasonable time with good peak shape.

For the analysis of cangrelor and its related substances, gradient elution is the preferred method. researchgate.netepa.govgoogle.com A typical gradient program starts with a lower concentration of the organic modifier to retain and separate the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the main component and less polar impurities. A patent for an HPLC detection method for cangrelor intermediate impurities describes a gradient elution program that completes the separation within 24 minutes. google.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. While specific UPLC methods for the routine analysis of this compound are not extensively detailed in the public domain, the principles of method development are similar to HPLC. A UPLC-MS/MS method was developed for an in vivo pharmacokinetic study of cangrelor analogues, utilizing an Acquity UPLC BEH shield RP C18 column. researchgate.net The transition from HPLC to UPLC can offer substantial benefits in terms of throughput and efficiency in a quality control environment.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and thermal instability of cangrelor and its impurities, including this compound, GC is generally not a suitable technique for their direct analysis. These compounds are large, polar molecules that would likely decompose at the high temperatures required for GC analysis. Therefore, the focus for the analysis of this compound remains on liquid chromatography techniques.

Supercritical Fluid Chromatography (SFC) for Alternative Separation

Supercritical Fluid Chromatography (SFC) presents a viable and efficient alternative to traditional High-Performance Liquid Chromatography (HPLC) for the separation of pharmaceutical compounds and their impurities. wikipedia.orgnih.gov As a form of normal-phase chromatography, SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly advantageous for the analysis and purification of low to moderate molecular weight, thermally labile molecules, and chiral compounds. wikipedia.org The principles of SFC are similar to HPLC, but it offers unique benefits such as faster analyses and greener characteristics due to the properties of supercritical fluids. wikipedia.orgchromatographyonline.com

In the context of Cangrelor and its impurities, where HPLC methods are prevalent, SFC could offer improved resolution and shorter run times. The technique's ability to handle complex mixtures makes it suitable for drug impurity profiling. chromatographyonline.comteledynelabs.com While specific applications of SFC for the separation of this compound are not detailed in currently available literature, its general utility in pharmaceutical analysis suggests it would be a powerful tool. wikipedia.orgteledynelabs.com The instrumentation for SFC is similar to HPLC but includes specialized components to maintain the mobile phase in a supercritical state, requiring precise control over pressure and temperature. wikipedia.org Given its efficiency, SFC is increasingly adopted for both analytical and preparative separations in the pharmaceutical industry. wikipedia.orgchromatographyonline.com

Detection Techniques for Quantitative and Qualitative Analysis of this compound

Ultraviolet (UV) detection is a common technique coupled with chromatographic separation for the analysis of Cangrelor and its related substances. For the analysis of Cangrelor and its known impurities, various UV wavelengths have been utilized, indicating the chromophoric nature of the purine (B94841) structure common to these compounds. Research on HPLC methods for Cangrelor has employed detection wavelengths such as 242 nm and a range of 260-300 nm. researchgate.netepa.govgoogle.com Another method for a related intermediate used a wavelength of 210 nm. researchgate.net

For this compound, the optimal UV detection wavelength would need to be determined empirically to ensure maximum sensitivity. This process typically involves scanning the UV spectrum of an isolated and purified standard of the impurity to identify the wavelength of maximum absorbance (λmax). Given the structural similarity to Cangrelor, the optimal wavelength is expected to be within the 240-280 nm range. Optimization ensures that the method is sensitive enough to detect and quantify the impurity at the required low levels, as stipulated by regulatory guidelines.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization and sensitive detection of pharmaceutical impurities. For this compound, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been successfully used for its identification. researchgate.net

In a study detailing the synthesis and characterization of process-related impurities of a key Cangrelor intermediate, Impurity 8 was analyzed using HRMS in the positive-ion mode. researchgate.net The analysis revealed a molecular ion peak at a mass-to-charge ratio (m/z) of 314.1049 [M+H]⁺. researchgate.net This experimental value corresponded to the predicted molecular formula of C11H15N5O4S, confirming the identity of the impurity. researchgate.net The use of tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, offering deeper structural insights and enhancing the specificity of detection, which is crucial for distinguishing between structurally similar impurities. researchgate.netnih.gov ESI is a soft ionization technique well-suited for the analysis of polar molecules like Cangrelor and its impurities, making it the method of choice for their LC-MS analysis. mdpi.comfda.gov

Research Findings on Mass Spectrometric Detection of this compound

| Parameter | Finding | Source |

| Technique | High-Resolution Mass Spectrometry (HRMS) | researchgate.net |

| Ionization Mode | Positive-ion Electrospray Ionization (ESI) | researchgate.net |

| Observed m/z | 314.1049 [M+H]⁺ | researchgate.net |

| Predicted Formula | C11H15N5O4S | researchgate.net |

Method Validation Parameters for this compound Quantification

Analytical method validation is essential to ensure that a method is suitable for its intended purpose. ich.org For quantifying impurities like this compound, validation is performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision. ich.orgnih.gov

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and the main drug substance. ich.org In the context of this compound, a specific method must be able to resolve its chromatographic peak from the peak of Cangrelor and other known and unknown impurities. researchgate.netepa.gov

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

While specific linearity and range data for this compound are not publicly available, data from validated methods for other Cangrelor impurities provide a clear example of typical parameters. For instance, a validated HPLC method for Cangrelor impurities A, B, C, and D showed excellent linearity over their respective ranges. researchgate.netepa.gov The linearity is typically evaluated by a series of at least five concentrations across the desired range and assessed by the correlation coefficient (R²) of the regression line, which should ideally be close to 1.00. google.comnih.gov For an impurity, the range must cover from the reporting threshold up to 120% of the specification limit. ich.org

Exemplar Linearity and Range Data for Cangrelor Impurities

The following table presents data for other known impurities of Cangrelor, illustrating typical validation parameters that would be established for Impurity 8. researchgate.netepa.gov

| Impurity | Range (µg/mL) | Correlation Coefficient (R²) |

| Impurity A | 1.00 - 8.50 | Not specified, but good linearity reported |

| Impurity B | 0.0480 - 1.50 | Not specified, but good linearity reported |

| Impurity C | 0.0300 - 1.50 | Not specified, but good linearity reported |

| Impurity D | 0.0750 - 7.50 | Not specified, but good linearity reported |

| Disulfide Impurity | 2 - 42 | 0.998 |

Accuracy and Precision

Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For the determination of an impurity, accuracy is typically assessed by analyzing a sample of the main drug substance (Cangrelor) spiked with known amounts of the impurity standard (this compound).

The analysis is performed on a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., from the reporting threshold to 150% of the specification limit for the impurity). chromatographyonline.com Accuracy is then calculated as the percentage of recovery of the known amount of impurity added.

Illustrative Data for Accuracy Assessment

The following table represents a typical format for reporting accuracy results. The data presented is illustrative of expected outcomes for a validated method and is not actual experimental data for this compound.

| Concentration Level (% of Specification) | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 50% | 0.50 | 0.49 | 98.0 |

| 50% | 0.50 | 0.51 | 102.0 |

| 50% | 0.50 | 0.50 | 100.0 |

| 100% | 1.00 | 1.01 | 101.0 |

| 100% | 1.00 | 0.99 | 99.0 |

| 100% | 1.00 | 1.02 | 102.0 |

| 150% | 1.50 | 1.48 | 98.7 |

| 150% | 1.50 | 1.51 | 100.7 |

| 150% | 1.50 | 1.49 | 99.3 |

| Mean Recovery (%) | 99.97 | ||

| Acceptance Criteria: For impurities, the mean recovery is generally expected to be within 80.0% to 120.0% of the true value. |

Precision

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels as per ICH guidelines:

Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is determined by a minimum of six measurements at 100% of the test concentration or nine determinations covering the specified range. chromatographyonline.com

Intermediate Precision: This expresses the variation within the same laboratory, but considers different days, different analysts, and different equipment.

The precision is expressed as the Relative Standard Deviation (%RSD) of the measurements.

Illustrative Data for Precision Assessment

The following table is an example of how repeatability and intermediate precision data would be presented. This data is for illustrative purposes only.

| Precision Level | Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 |

| Repeatability | Concentration (µg/mL) | 1.01 | 0.99 | 1.02 | 1.00 | 1.01 | 0.98 |

| Mean | 1.00 | ||||||

| Std. Dev. | 0.015 | ||||||

| %RSD | 1.5% | ||||||

| Intermediate Precision | Analyst 1 / Day 1 | Analyst 2 / Day 2 | |||||

| Mean Conc. (µg/mL) | 1.00 | 1.02 | |||||

| Overall Mean | 1.01 | ||||||

| Overall Std. Dev. | 0.018 | ||||||

| Overall %RSD | 1.8% | ||||||

| Acceptance Criteria: For impurities, the %RSD should typically be no more than 10%, but this can vary depending on the concentration of the impurity. For levels close to the limit of quantitation, a higher %RSD may be acceptable. |

Detection Limit (LOD) and Quantitation Limit (LOQ)

Limit of Detection (LOD)

The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. It is a limit test that specifies whether an analyte is above or below a certain value. chromatographyonline.com

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com

For chromatographic methods, LOD and LOQ are commonly determined based on the signal-to-noise (S/N) ratio. A ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for estimating the LOQ.

Illustrative Data for LOD and LOQ

This table demonstrates how LOD and LOQ values are typically determined and reported. The values are illustrative and not specific to a validated method for this compound.

| Parameter | Method | Result | Acceptance Criteria |

| LOD | Signal-to-Noise Ratio | 0.05 µg/mL | S/N Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio | 0.15 µg/mL | S/N Ratio ≥ 10:1 |

| Precision at LOQ | %RSD of 6 replicates | 4.5% | ≤ 10% |

Robustness and Ruggedness

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, typical variations include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Percentage of organic solvent in the mobile phase (e.g., ± 2%).

The method's performance, particularly the resolution between the impurity peak and the main component peak, is monitored.

Illustrative Data for Robustness Assessment

The following table is a representative example of a robustness study. The data is illustrative.

| Parameter Varied | Modification | Observed Effect on Resolution (Rs) | System Suitability |

| Flow Rate | 0.9 mL/min | 2.6 | Pass |

| 1.1 mL/min | 2.4 | Pass | |

| Column Temperature | 25 °C | 2.7 | Pass |

| 35 °C | 2.5 | Pass | |

| Mobile Phase pH | 6.8 | 2.5 | Pass |

| 7.2 | 2.6 | Pass | |

| Acceptance Criteria: The system suitability parameters, such as peak resolution (Rs > 2.0), should remain within the pre-defined acceptance limits for all tested variations. |

Ruggedness

Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. It is often encompassed within the assessment of intermediate precision. A validated method will demonstrate that it is not significantly impacted by these external variables.

Control Strategies and Risk Mitigation for Cangrelor Impurity 8 in Pharmaceutical Manufacturing

Process Optimization to Minimize Cangrelor (B105443) Impurity 8 Formation

A proactive approach to impurity control involves optimizing the manufacturing process to prevent the formation of Cangrelor Impurity 8 in the first place. This is achieved through meticulous control of critical process parameters and effective purification of intermediates.

Control of Critical Process Parameters (e.g., temperature, reaction time, reagent stoichiometry)

The formation of impurities during the synthesis of active pharmaceutical ingredients (APIs) is often sensitive to the conditions of the chemical reactions. researchgate.net In the synthesis of a key intermediate for Cangrelor, 2-thioadenosine (B194474) monohydrate, the reaction temperature and time have been identified as significant factors influencing the generation of several impurities, including one designated as impurity 8. researchgate.net

Research has demonstrated a clear correlation between reaction temperature and the level of impurity 8. researchgate.net For instance, at a reaction temperature of 120°C, the content of impurity 8 was observed to be 2.52%. researchgate.net However, by reducing the temperature to 100°C, the formation of this impurity was significantly decreased to 0.20%. researchgate.net Similarly, extending the reaction time was found to negatively impact the purity of the intermediate. researchgate.net Therefore, precise control over these parameters is crucial for minimizing the generation of this compound. The implementation of in-process controls (IPCs) at critical steps of the manufacturing process is essential for ensuring that these parameters remain within their validated ranges. fda.gov

Table 1: Impact of Reaction Temperature on Impurity Formation in 2-Thioadenosine Monohydrate Synthesis

| Entry | Reaction Temperature (°C) | Impurity 8 Content (%) |

|---|---|---|

| 1 | 120 | 2.52 researchgate.net |

| 2 | 100 | 0.20 researchgate.net |

Purification Strategies for Crude Cangrelor and Intermediates to Reduce Impurity 8

Even with optimized reaction conditions, the formation of impurities may not be completely avoided. Consequently, robust purification strategies for crude Cangrelor and its intermediates are indispensable. Techniques such as column chromatography and recrystallization are commonly employed to remove impurities. google.comgoogle.com

For the purification of Cangrelor, C18 silica (B1680970) gel column chromatography has been shown to be an effective method. google.com By passing the reaction solution containing Cangrelor tetrasodium (B8768297) salt through a C18 silica gel column and eluting with an appropriate solvent, a high-purity product (≥99.5%) can be obtained. google.com In the case of the 2-thioadenosine monohydrate intermediate, recrystallization has proven effective in reducing the levels of various impurities, including impurity 8, to below 0.30% in the final product. researchgate.net The selection of an appropriate solvent system is critical for the success of recrystallization, as it should maximize the solubility of the desired compound at high temperatures and minimize its solubility at low temperatures, while the impurities remain in solution.

Development and Utilization of this compound Reference Standards

Reference standards play a vital role in the accurate detection, quantification, and control of impurities in pharmaceutical manufacturing. synzeal.com The availability of a well-characterized reference standard for this compound is essential for analytical method development, validation, and routine quality control testing. synzeal.com

Synthesis of Authentic this compound for Calibration and Qualification

To serve as a reference standard, an authentic sample of this compound must be synthesized. The synthesis of a related impurity, also designated as impurity 8 in a study on a Cangrelor intermediate, involved the reaction of 2-thioadenosine with dimethyl sulfate (B86663) and a sodium hydroxide (B78521) solution, followed by post-processing and purification. researchgate.net This process yielded the impurity with a purity of 96%. researchgate.net The availability of such a synthesized standard allows for its use in the calibration of analytical instruments and the qualification of analytical methods, ensuring the accuracy and reliability of impurity testing. synzeal.com Custom synthesis of this compound is also available from specialized suppliers for this purpose. synzeal.comkmpharma.in

Characterization of Reference Standards for Purity and Identity

Once synthesized, the reference standard for this compound must be thoroughly characterized to confirm its identity and establish its purity. A variety of analytical techniques are employed for this purpose. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula. researchgate.net For instance, the HRMS of a related impurity 8 revealed a molecular ion peak corresponding to the predicted molecular formula of C11H15N5O4S. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, confirming the connectivity of the atoms within the molecule. researchgate.net The purity of the reference standard is typically assessed using high-performance liquid chromatography (HPLC). researchgate.net This comprehensive characterization ensures that the reference standard is suitable for its intended use in quantitative analysis and impurity profiling. synzeal.com

Impurity Control Strategies within the Cangrelor Manufacturing Process

A comprehensive impurity control strategy for this compound is integrated throughout the entire manufacturing process, from raw material sourcing to the final drug substance. fda.gov This strategy is guided by principles outlined in ICH guidelines Q3A and Q6A, which address impurities in new drug substances and specifications, respectively. europa.eu

The control strategy begins with the qualification of raw materials and control of starting material synthesis. europa.eu In-process controls are implemented at critical stages to monitor and control the formation of impurities. fda.gov The fate of impurities is carefully studied to understand their potential to carry over to the final product. europa.eu

The drug substance specification for Cangrelor includes tests and acceptance criteria for various impurities. fda.gov The limits for these impurities are set based on toxicological data and the levels observed in batches used in clinical trials. europa.eueuropa.eu For impurities present at levels higher than the qualification threshold, dedicated toxicological studies are conducted to ensure their safety. europa.eu The analytical procedures used for impurity testing are validated to demonstrate their accuracy, precision, and specificity. fda.gov

In-Process Controls for Monitoring this compound Levels

In-process controls (IPCs) are checks performed during the manufacturing of a drug substance to ensure the process is behaving as expected and the quality of the intermediate and final product is maintained. pharmaknowledgeforum.com These controls are fundamental to a modern approach to quality, known as Quality by Design (QbD), which emphasizes building quality into the product from the outset. europeanpharmaceuticalreview.com For Cangrelor, IPCs are vital for minimizing the formation of impurities, including this compound, at critical stages of the synthesis. fda.gov

The synthesis of Cangrelor is a multi-step process where the formation of related substances can be influenced by key reaction parameters. researchgate.net Research into the synthesis of Cangrelor intermediates has identified that factors such as reaction temperature and time can impact the purity of the product. researchgate.net

Key strategies for in-process control of this compound include:

Monitoring of Critical Process Parameters (CPPs): Throughout the synthesis of Cangrelor, parameters such as temperature, pressure, pH, and reaction time are meticulously controlled. pharmaknowledgeforum.comresearchgate.net Studies have shown that deviations in these parameters can lead to an increase in impurity formation. researchgate.net By maintaining CPPs within their validated ranges, the formation of this compound can be minimized.

Real-Time Analytical Monitoring: Analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are deployed at various stages of the manufacturing process. researchgate.netnus.edu.sg These methods are designed to be specific and sensitive enough to detect and quantify trace levels of this compound and other related substances. This allows for timely adjustments to the process if impurity levels approach their specified limits. pharmaknowledgeforum.com

Control of Starting Materials and Reagents: The quality of raw materials and reagents used in the synthesis of Cangrelor is a crucial factor. Specifications are established for all starting materials to ensure they are free from contaminants that could contribute to the formation of impurities in subsequent steps.

The table below illustrates a representative model for in-process control points and their corresponding analytical methods for monitoring impurities like this compound during the manufacturing of a drug substance.

| Manufacturing Stage | Control Point | Analytical Method | Acceptance Criterion |

|---|---|---|---|

| Intermediate Synthesis Step X | Post-reaction mixture | HPLC | Impurity 8 ≤ 0.5% |

| Intermediate Purification | Post-crystallization | HPLC | Impurity 8 ≤ 0.2% |

| Final API Synthesis Step | Crude API | HPLC | Impurity 8 ≤ 0.15% |

Quality Control Release Testing for Cangrelor Drug Substance and Drug Product

Quality control (QC) release testing is the final analytical assessment performed on a batch of drug substance or drug product before it is approved for distribution. labcorp.com This testing ensures that each batch meets all established quality specifications. The drug substance acceptance specification for Cangrelor includes tests for identity, assay, impurities, and other critical quality attributes. fda.gov

The release testing for Cangrelor and its finished product, Kengreal® (cangrelor) for injection, is comprehensive and governed by regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). fda.goveuropa.eueuropa.eu

Drug Substance (API) Release Testing: The specification for the Cangrelor drug substance sets strict limits for all known and unknown impurities. fda.gov Analytical procedures, particularly HPLC-based methods, are validated to ensure they can accurately and reliably quantify impurities. researchgate.net While specific limits for every potential impurity are not always publicly detailed, regulatory filings establish acceptance criteria for named and unnamed impurities based on qualification thresholds. fda.govgoogle.com

Drug Product Release Testing: The finished drug product, a lyophilized powder for injection, also undergoes rigorous release testing. fda.gov The specification for the end product includes tests for degradation products that may form during manufacturing or on storage. fda.gov The analytical methods used must be able to separate and quantify this compound from the active ingredient and other potential degradants. fda.goveuropa.eu The release and shelf-life limits for impurities may differ to account for potential degradation over time. europa.eu

The following table provides a representative example of specifications for impurities in a final drug substance and drug product, based on publicly available regulatory information for Cangrelor. fda.govgoogle.com

| Analyte | Specification (Drug Substance) | Specification (Drug Product) |

|---|---|---|

| Cangrelor Impurity A | ≤ 0.5% | ≤ 0.5% |

| Cangrelor Impurity C | ≤ 0.3% | ≤ 0.3% |

| This compound (Representative Limit) | ≤ 0.2% | ≤ 0.2% |

| Any Unspecified Impurity | ≤ 0.10% | ≤ 0.10% |

| Total Impurities | ≤ 1.2% | ≤ 1.5% |

These control strategies, combining diligent in-process monitoring with thorough final release testing, ensure that every batch of Cangrelor drug substance and drug product consistently meets the high-quality standards required for patient safety and therapeutic efficacy. europeanpharmaceuticalreview.com

Regulatory Science and Impurity Management Pertaining to Cangrelor Impurity 8

Reporting Thresholds for Identified and Unidentified Impurities

The ICH guidelines establish a framework of thresholds to guide the reporting, identification, and qualification of impurities. These thresholds are based on the maximum daily dose (MDD) of the drug. uspbpep.comusp.org Cangrelor (B105443) is administered as a 30 mcg/kg intravenous bolus followed by a 4 mcg/kg/min infusion. drugs.com For a 70 kg patient, the initial dose is 2.1 mg, with a subsequent infusion that could total approximately 50-60 mg over a two-hour period. Therefore, the MDD falls into the range of >10 mg to 2 g for ICH Q3B or ≤2 g/day for ICH Q3A.

Based on these guidelines, the following thresholds would apply to impurities like Cangrelor Impurity 8.

| Threshold Type | Maximum Daily Dose | Threshold | Guideline Reference |

| Reporting | ≤ 2 g/day | 0.05% | ICH Q3A(R2) |

| Reporting | > 1 g/day | 0.05% | ICH Q3B(R2) |

| Identification | ≤ 2 g/day | 0.10% or 1.0 mg/day intake (whichever is lower) | ICH Q3A(R2) |

| Identification | > 10 mg – 2 g/day | 0.2% or 2 mg TDI (whichever is lower) | ICH Q3B(R2) |

| Qualification | ≤ 2 g/day | 0.15% or 1.0 mg/day intake (whichever is lower) | ICH Q3A(R2) |

| Qualification | > 10 mg – 100 mg/day | 0.5% or 200 µg TDI (whichever is lower) | ICH Q3B(R2) |

| Qualification | > 100 mg – 2 g/day | 0.2% or 3 mg TDI (whichever is lower) | ICH Q3B(R2) |

This table presents the general thresholds established by the ICH. The specific thresholds for Cangrelor would be determined based on its precise maximum daily dose as defined in its regulatory filings.

Any impurity found at a level greater than the reporting threshold must be reported in regulatory submissions. usp.org If it exceeds the identification threshold, its structure must be determined. usp.org If it surpasses the qualification threshold, its biological safety must be established. uspbpep.com

Qualification of this compound (academic discussion of the concept, not specific qualification data)

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. scribd.com For this compound, if its concentration in the drug substance or drug product exceeds the qualification threshold (e.g., 0.15% for the drug substance), it must be qualified. edqm.eu

The qualification process involves several potential pathways:

Clinical and Toxicological Data: The level of an impurity is considered qualified if it was present in batches of the drug substance or product that were used in pivotal safety and clinical studies, and thus has been adequately tested in nonclinical toxicity and/or human studies. uspbpep.comgmp-compliance.org

Metabolite Data: If this compound is also a significant metabolite of Cangrelor found in animal or human studies, it is generally considered qualified. scribd.com

Literature Review: Adequate data from scientific literature can sometimes be used to qualify an impurity. scribd.com

Dedicated Safety Studies: If existing data is insufficient, specific toxicological studies may be required. scribd.com These studies could be conducted on the Cangrelor API containing a representative amount of Impurity 8, or on the isolated impurity itself. The type of study depends on several factors, including patient population and duration of drug administration, but can range from single-dose studies to studies lasting up to 90 days. newdruginfo.com

The ultimate goal of qualification is to provide a scientific rationale and documented evidence that the proposed acceptance limit for this compound is safe for patients. scribd.com

Pharmacopoeial Requirements for Related Substances in Cangrelor Monographs

While specific monographs for Cangrelor detailing acceptance criteria for individual impurities are not publicly available, the general principles of major pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) are applicable.

European Pharmacopoeia (Ph. Eur.): The Ph. Eur. general monograph Substances for pharmaceutical use (2034) and general chapter 5.10. Control of impurities in substances for pharmaceutical use provide a framework that is legally binding for member states. edqm.eugally.ch These chapters implement the ICH Q3A thresholds for reporting, identification, and qualification of organic impurities. edqm.euedqm.eu Therefore, for Cangrelor to comply with the Ph. Eur., its impurity profile, including any specified impurities like Impurity 8 and unspecified impurities, must adhere to these ICH-derived limits unless a specific monograph dictates otherwise. edqm.eugally.ch Reference standards for "Cangrelor EP Impurities" are commercially available, indicating that these impurities are structurally confirmed to meet European Pharmacopoeia specifications. synthinkchemicals.com

United States Pharmacopeia (USP): The USP addresses the control of impurities through general chapters such as <466> Ordinary Impurities and <1086> Impurities in Drug Substances and Drug Products. uspbpep.comusp.orgdrugfuture.com These chapters provide definitions and general principles for controlling process-related impurities and degradation products. drugfuture.com The USP emphasizes that monographs establish acceptance criteria for impurities and that manufacturers must use validated analytical procedures to ensure compliance. usp.org Similar to the Ph. Eur., the USP's approach is broadly aligned with ICH principles, requiring that impurity levels be controlled to ensure the safety and quality of the drug. uspnf.com

In practice, a manufacturer of Cangrelor would be responsible for ensuring that the methods used can adequately control all relevant related substances, including Impurity 8, and that the acceptance criteria are justified and meet the requirements of the pharmacopoeia in the region of sale. federchimica.it

Future Perspectives and Emerging Research Directions in Cangrelor Impurity 8 Analysis

Application of Advanced Analytical Technologies for Trace-Level Impurity Detection

The detection and quantification of impurities at trace levels are paramount in pharmaceutical quality control. For complex molecules like cangrelor (B105443), this necessitates the use of highly sensitive and selective analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of cangrelor and its related substances. Methods have been developed to separate known impurities, such as impurities A, B, C, and D. acdlabs.comnrigroupindia.com However, for the detection of trace-level impurities like Cangrelor Impurity 8, more advanced techniques are often required.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer significantly higher sensitivity and specificity compared to conventional HPLC with UV detection. chemass.si These methods are capable of detecting and identifying impurities at parts-per-million (ppm) levels, which is crucial for controlling potentially genotoxic impurities. fanucamerica.com A study on the degradation of cangrelor utilized Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC/QTOF/MS/MS) to characterize degradation products formed under stress conditions. cytivalifesciences.comijirt.org This high-resolution mass spectrometry approach is invaluable for elucidating the structures of unknown impurities.

Future research in the analysis of this compound will likely focus on the development and validation of ultra-sensitive LC-MS/MS methods. These methods would be optimized for the specific chemical properties of this compound, enabling its routine detection at levels that meet stringent regulatory requirements. The use of advanced instrumentation, such as high-resolution mass spectrometers, will be critical in this endeavor. cytivalifesciences.comijirt.org

Table 1: Advanced Analytical Technologies for Impurity Detection

| Technology | Description | Application in this compound Analysis |

|---|---|---|

| HPLC-UV | A standard chromatographic technique for separating and quantifying compounds based on their interaction with a stationary phase. | Routine quality control and monitoring of known impurities. acdlabs.comnrigroupindia.com |

| LC-MS/MS | A highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Trace-level detection and quantification of this compound. chemass.sifanucamerica.com |

| LC/QTOF/MS/MS | A high-resolution mass spectrometry technique that provides accurate mass measurements, enabling the identification of unknown compounds and the elucidation of their elemental composition. | Structural characterization of this compound and other degradation products. cytivalifesciences.comijirt.org |

Predictive Modeling and In Silico Approaches for Impurity Formation

Predictive modeling and in silico tools are transforming pharmaceutical development by enabling the early identification of potential impurities and degradation pathways. researchgate.net These computational approaches can significantly reduce the time and resources required for experimental studies.

Software platforms like ACD/Impurity Profiling Suite, Leadscope, and Zeneth can predict the likelihood of impurity formation based on the chemical structure of the active pharmaceutical ingredient (API) and the reaction conditions. acdlabs.cominstem.comlhasalimited.org These tools use extensive databases of chemical reactions and degradation pathways to forecast potential impurities. acs.org For instance, Zeneth can predict degradation products under various stress conditions, such as acid, base, and oxidation. researchgate.netlhasalimited.org

In the context of this compound, in silico tools could be used to:

Predict Formation Pathways: By inputting the structure of cangrelor and potential reactants or degradation conditions, these models can predict the likely formation routes of this compound.

Assess Toxicological Risks: Predictive toxicology software can evaluate the potential for genotoxicity and other adverse effects of impurities. nih.govnih.gov This is particularly important for impurities that may be present even at very low levels.

Guide Process Development: The insights gained from predictive modeling can help chemists design manufacturing processes that minimize the formation of specific impurities.

Future research will likely involve the application of these sophisticated in silico tools to create a comprehensive impurity profile for cangrelor, including the prediction and characterization of this compound.

Green Chemistry Principles in Minimizing this compound Generation

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce the environmental impact and improve the sustainability of the process. ijirt.org Green chemistry focuses on the design of products and processes that minimize the use and generation of hazardous substances. austinpublishinggroup.com

Key green chemistry strategies that can be applied to minimize the formation of this compound include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or supercritical fluids like CO2. nrigroupindia.commdpi.com

Catalytic Reactions: Employing highly selective catalysts to direct the reaction towards the desired product and away from the formation of impurities.

Alternative Energy Sources: Utilizing energy sources like microwave irradiation, which can accelerate reaction rates and improve yields, often leading to cleaner reaction profiles. rsc.org

The synthesis of purine (B94841) analogs, the core structure of cangrelor, has been a focus of green chemistry research. mdpi.comacs.orgresearchgate.net For example, microwave-assisted synthesis in water has been shown to be an efficient and environmentally friendly method for preparing certain purine derivatives. rsc.org

Future research will focus on developing a greener synthesis route for cangrelor that specifically targets the minimization of this compound and other impurities. This will involve a holistic approach that considers all aspects of the manufacturing process, from starting materials to final purification steps. evonik.com

Automation and High-Throughput Screening in Impurity Profiling

Automation and high-throughput screening (HTS) are revolutionizing pharmaceutical analysis by enabling the rapid and efficient profiling of large numbers of samples. nih.gov These technologies are particularly valuable in impurity profiling, where numerous samples from different batches and stability studies need to be analyzed.

High-throughput screening platforms, often based on microplate formats, allow for the parallel analysis of hundreds or even thousands of samples. acs.orgrsc.org When coupled with fast analytical techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) and mass spectrometry, HTS can rapidly generate comprehensive impurity profiles. lcms.cz

Automated data analysis software is another critical component of high-throughput impurity profiling. nih.govwaters.com These programs can automatically process large datasets from LC-MS experiments, identify peaks corresponding to known and unknown impurities, and quantify their levels.

For this compound, the implementation of automated and high-throughput methods would allow for:

Rapid screening of process development samples to identify conditions that minimize the formation of this impurity.

Efficient monitoring of impurity levels in multiple manufacturing batches to ensure consistent product quality.

Accelerated stability studies by enabling the rapid analysis of samples at various time points.

The integration of robotics, HTS, and advanced data analysis will be instrumental in developing a robust and efficient control strategy for this compound. cytivalifesciences.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cangrelor |

| This compound |

| Cangrelor Impurity A |

| Cangrelor Impurity B |

| Cangrelor Impurity C |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing Cangrelor Impurity 8?

- Methodological Answer: High-performance liquid chromatography–mass spectrometry (LC–MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. LC–MS provides molecular ion peaks (e.g., m/z 314.1049 [M+H]+ for Impurity 8), while ¹H and ¹³C NMR confirm functional groups and connectivity . For quantification, HPLC with UV detection is standardized under controlled conditions (e.g., column: C18, mobile phase: acetonitrile-phosphate buffer) to achieve resolution between Impurity 8 and related compounds .

Q. What synthesis pathways lead to the formation of this compound?

- Methodological Answer: Impurity 8 arises from nucleophilic substitution reactions under high-pressure conditions. For example, the sulfhydryl group in 2-thioadenosine reacts with methanol or dimethyl sulfate, forming methylthio derivatives. Reaction parameters (temperature, time, solvent) significantly influence impurity yield. At 120°C, Impurity 8 content reaches 2.52%, but reducing temperature to 100°C lowers it to 0.20% . Recrystallization post-synthesis reduces impurities to <0.30% .

Q. How should this compound be stored to maintain stability in research settings?

- Methodological Answer: Impurity reference materials require storage at –20°C in airtight, light-protected containers to prevent degradation. Stability studies show that freeze-thaw cycles and prolonged exposure to room temperature (>24 hours) increase degradation by 5–10%. Reserve solutions in acetonitrile/water (50:50 v/v) should be prepared fresh weekly .

Advanced Research Questions

Q. How can researchers design experiments to profile the formation kinetics of this compound during synthesis?